molecular formula C15H11NO4 B11950477 9-Acetoxy-2-nitrofluorene CAS No. 107915-53-7

9-Acetoxy-2-nitrofluorene

Cat. No.: B11950477
CAS No.: 107915-53-7
M. Wt: 269.25 g/mol
InChI Key: VHOLNJWMRGLXCC-UHFFFAOYSA-N
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Description

9-Acetoxy-2-nitrofluorene is an organic compound with the molecular formula C15H11NO4 It is a derivative of fluorene, characterized by the presence of an acetoxy group at the 9th position and a nitro group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Acetoxy-2-nitrofluorene typically involves the nitration of fluorene followed by acetylation. One common method includes the nitration of fluorene using a mixture of concentrated nitric acid and sulfuric acid to yield 2-nitrofluorene. This intermediate is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to produce this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions: 9-Acetoxy-2-nitrofluorene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the fluorene core, leading to the formation of quinones.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Reduction: 9-Amino-2-nitrofluorene.

    Substitution: Various substituted fluorenes depending on the nucleophile used.

    Oxidation: Fluorenone derivatives.

Scientific Research Applications

9-Acetoxy-2-nitrofluorene has several applications in scientific research:

Mechanism of Action

The biological activity of 9-Acetoxy-2-nitrofluorene is primarily due to its nitro and acetoxy groups. The nitro group can undergo metabolic reduction to form reactive intermediates that can interact with cellular macromolecules such as DNA, leading to mutagenic effects. The acetoxy group can be hydrolyzed to release acetic acid, which may further influence the compound’s reactivity and interactions within biological systems .

Comparison with Similar Compounds

    2-Nitrofluorene: Lacks the acetoxy group, making it less reactive in certain substitution reactions.

    9-Acetoxy-3-nitrofluorene: Similar structure but with the nitro group at the 3rd position, which may alter its reactivity and biological activity.

    2-Acetoxy-7-nitrofluorene: Another isomer with different positioning of functional groups, affecting its chemical behavior.

Uniqueness: The combination of the acetoxy and nitro groups at these positions provides a distinct set of chemical and biological properties that are valuable in various research contexts .

Properties

CAS No.

107915-53-7

Molecular Formula

C15H11NO4

Molecular Weight

269.25 g/mol

IUPAC Name

(2-nitro-9H-fluoren-9-yl) acetate

InChI

InChI=1S/C15H11NO4/c1-9(17)20-15-13-5-3-2-4-11(13)12-7-6-10(16(18)19)8-14(12)15/h2-8,15H,1H3

InChI Key

VHOLNJWMRGLXCC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1C2=CC=CC=C2C3=C1C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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